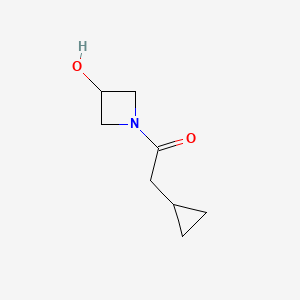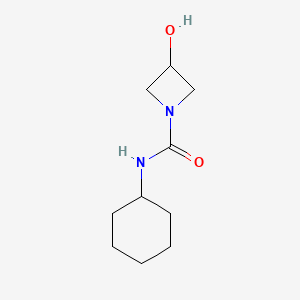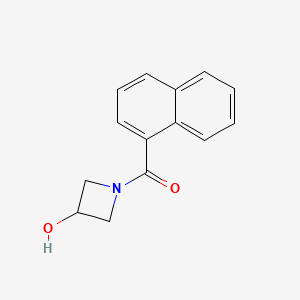![molecular formula C14H21NO B1468910 1-[(4-叔丁基苯基)甲基]氮杂环丁烷-3-醇 CAS No. 1331736-97-0](/img/structure/B1468910.png)
1-[(4-叔丁基苯基)甲基]氮杂环丁烷-3-醇
描述
1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
科学研究应用
1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
“1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol” is an organic compound that contains an azetidine ring, a type of heterocyclic compound. Azetidines are known to interact with various biological targets, including enzymes and receptors, depending on their functional groups .
Mode of Action
The mode of action of “1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol” would depend on its specific structure and the functional groups it contains. For instance, the hydroxyl (-OH) group is a common functional group in alcohols, which can participate in hydrogen bonding, making it potentially reactive with various biological targets .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways “1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol” might affect. Compounds with similar structures have been known to participate in a variety of biochemical processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol” would depend on factors such as its size, polarity, and solubility. These properties would influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of “1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol” would depend on its specific targets and mode of action. Without more information, it’s difficult to predict the exact effects .
Action Environment
The action, efficacy, and stability of “1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol” could be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol typically involves the reaction of 4-tert-butylbenzyl chloride with azetidin-3-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or ethers.
相似化合物的比较
Similar Compounds
4-tert-Butylacetophenone: A similar compound with a tert-butyl group attached to a phenyl ring and an acetophenone moiety.
4-tert-Butylbenzyl chloride: A precursor used in the synthesis of 1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol.
Uniqueness
1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol is unique due to its azetidine ring structure combined with a tert-butylphenyl group
属性
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-14(2,3)12-6-4-11(5-7-12)8-15-9-13(16)10-15/h4-7,13,16H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPFWWFHDIUXOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1468827.png)

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol](/img/structure/B1468834.png)
![3-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1468835.png)
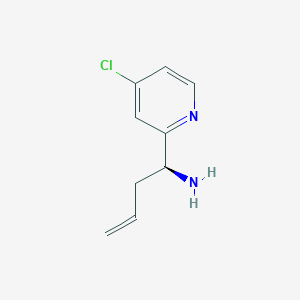
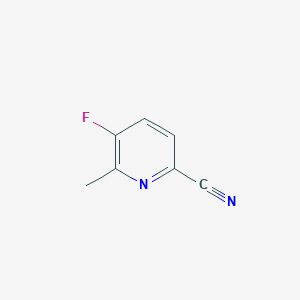
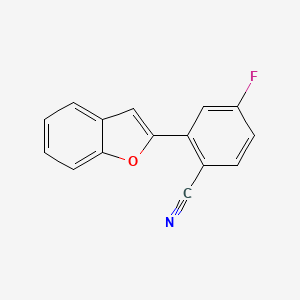
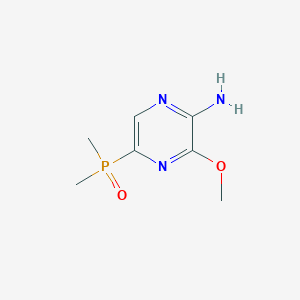
![(3-methylbutan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1468841.png)
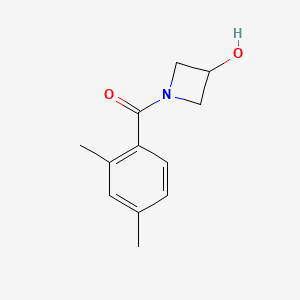
![1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468847.png)
